1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
説明
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, also known as MBX-2982, is a novel small molecule compound that has been extensively studied for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes.
作用機序
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone works by binding to GPR119 receptors in the pancreas, which leads to the release of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and improve glucose homeostasis. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone also has an effect on the central nervous system, which may contribute to its therapeutic effects in treating metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone improves glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases insulin secretion and decreases glucagon secretion. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to have a positive effect on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.
実験室実験の利点と制限
The advantages of using 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in lab experiments include its ability to specifically target GPR119 receptors and its potential therapeutic effects in treating metabolic disorders. However, the limitations include the need for further studies to determine its safety and efficacy in humans and the potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone. These include further studies on its safety and efficacy in humans, the development of more potent and selective GPR119 agonists, and the potential use of 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in combination with other drugs for the treatment of metabolic disorders. Additionally, studies are needed to explore the potential effects of 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone on other physiological systems beyond glucose and lipid metabolism.
In conclusion, 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a novel small molecule compound that has shown promising potential as a therapeutic agent for treating metabolic disorders such as type 2 diabetes. Its ability to specifically target GPR119 receptors and improve glucose homeostasis and insulin sensitivity make it a promising candidate for further research and development.
科学的研究の応用
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been extensively studied for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone works by targeting a specific receptor in the pancreas called GPR119, which is involved in the regulation of insulin secretion and glucose metabolism.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-15-7-3-2-6-14(15)18-17(19)12-9-16(21)20(10-12)11-13-5-4-8-22-13/h2-8,12H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSUTUVTPTUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。